molecular formula C5H6N4O3 B11914695 Tetrahydro-1H-purine-2,6,8(3H)-trione

Tetrahydro-1H-purine-2,6,8(3H)-trione

Katalognummer: B11914695
Molekulargewicht: 170.13 g/mol
InChI-Schlüssel: TVWHNULVHGKJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-1H-purine-2,6,8(3H)-trione, also known as 2,3,7,9-tetrahydro-1H-purine-6,8-dione, is a chemical compound with the molecular formula C5H4N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-purine-2,6,8(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-1H-purine-2,6,8(3H)-trione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6,8-trione derivatives, while reduction can produce dihydropurine compounds.

Wissenschaftliche Forschungsanwendungen

Tetrahydro-1H-purine-2,6,8(3H)-trione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives.

    Biology: The compound is studied for its role in nucleic acid structures and functions.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of Tetrahydro-1H-purine-2,6,8(3H)-trione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include the synthesis and degradation of nucleotides, which are essential for DNA and RNA functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness

Tetrahydro-1H-purine-2,6,8(3H)-trione is unique due to its specific substitution pattern and the resulting chemical properties. Unlike caffeine and theobromine, it does not have methyl groups, which significantly alters its biological activity and applications.

Eigenschaften

Molekularformel

C5H6N4O3

Molekulargewicht

170.13 g/mol

IUPAC-Name

4,5,7,9-tetrahydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H6N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12)

InChI-Schlüssel

TVWHNULVHGKJHS-UHFFFAOYSA-N

Kanonische SMILES

C12C(NC(=O)N1)NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.